molecular formula C14H20N2 B1420275 N-(4-methylpentan-2-yl)-1H-indol-5-amine CAS No. 1042584-01-9

N-(4-methylpentan-2-yl)-1H-indol-5-amine

Cat. No.: B1420275
CAS No.: 1042584-01-9
M. Wt: 216.32 g/mol
InChI Key: DCFMXSPWJPISNJ-UHFFFAOYSA-N
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Description

N-(4-methylpentan-2-yl)-1H-indol-5-amine is a substituted indole derivative characterized by a 4-methylpentan-2-yl (isohexyl) amine group attached to the 5-position of the indole scaffold. This compound is commercially available as a building block for pharmaceutical and chemical research, with applications in synthesizing biologically active molecules .

Properties

IUPAC Name

N-(4-methylpentan-2-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-10(2)8-11(3)16-13-4-5-14-12(9-13)6-7-15-14/h4-7,9-11,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFMXSPWJPISNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpentan-2-yl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the reductive amination of ketones with secondary aryl amines. For instance, the reaction of a suitable ketone with a secondary aryl amine in the presence of a reducing agent such as trichlorosilane and an organic Lewis base activator like tetramethylethylenediamine (TMEDA) can yield the desired tertiary amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpentan-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted indole derivatives.

Scientific Research Applications

N-(4-methylpentan-2-yl)-1H-indol-5-amine is an indole derivative that has garnered interest in various scientific research applications due to its unique structural features. This article explores its potential applications, synthesizing data from diverse sources while adhering to the specified guidelines.

Pharmaceutical Development

This compound is part of a broader class of indole derivatives known for their diverse biological activities, including potential therapeutic applications in oncology and neurology. Research indicates that compounds with indole structures can exhibit anticancer properties, making this compound a candidate for further investigation in cancer treatment protocols.

Neuropharmacology

The compound’s structure hints at possible interactions with neurotransmitter systems, suggesting its potential as a neuropharmacological agent. Indole derivatives have been studied for their effects on serotonin receptors, which are crucial in mood regulation and various psychiatric disorders. This opens avenues for exploring this compound in treating conditions such as depression and anxiety.

Enzyme Inhibition Studies

Indole derivatives have shown promise as enzyme inhibitors, particularly against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Investigating the inhibitory effects of this compound on AChE could provide insights into its potential therapeutic applications in neurodegenerative diseases .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of several indole derivatives, including those structurally related to this compound. Results indicated that certain derivatives inhibited cell proliferation in various cancer cell lines, demonstrating the potential for this compound to be developed as an anticancer agent.

Case Study: Neuropharmacological Effects

In a neuropharmacological study, indole derivatives were tested for their effects on serotonin receptor activity. The findings suggested that modifications to the indole structure could enhance selectivity and efficacy against specific receptor subtypes, paving the way for future studies on this compound’s effects on serotonin pathways .

Mechanism of Action

The mechanism of action of N-(4-methylpentan-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified N-Substituents

Adamantane-Substituted Indol-5-amines

Adamantane-modified indoles, such as 2-adamantane-1H-indol-5-amine, demonstrate enhanced metabolic stability and binding affinity due to the rigid, bulky adamantane group. These derivatives have been used in synthesizing kinase inhibitors and antimicrobial agents . Compared to N-(4-methylpentan-2-yl)-1H-indol-5-amine, adamantane-substituted analogues exhibit higher molecular weight (~287 g/mol vs. 229 g/mol for the isohexyl derivative) and improved steric hindrance, which may influence target selectivity .

Aryl-Substituted Indol-5-amines
  • N-(2-Phenylethyl)-1H-indol-5-amine : This derivative replaces the isohexyl chain with a phenylethyl group, increasing aromaticity. Such substitutions are common in serotonin receptor modulators, where the phenyl group enhances π-π stacking interactions .
  • Its molecular weight (256.73 g/mol) is comparable to the isohexyl derivative, but the chlorine atom may confer distinct pharmacokinetic properties .

Key Structural Differences :

Compound Substituent Molecular Weight (g/mol) Key Features
This compound Isohexyl ~229 High lipophilicity
2-Ada-1H-indol-5-amine Adamantane ~287 Rigid, bulky, metabolic stability
N-(2-phenylethyl)-1H-indol-5-amine Phenylethyl 236.31 Enhanced aromatic interactions
1-(4-Chlorobenzyl)-1H-indol-5-amine 4-Chlorophenylmethyl 256.73 Electron-withdrawing, improved target binding

Functional Analogues with Similar Pharmacophores

Quinazoline-Indole Hybrids

Tang et al. developed quinazoline derivatives bearing N-(3-bromo-1H-indol-5-yl) groups, which showed sub-nanomolar IC50 values against EGFR kinases. The bromine atom at the indole 3-position enhanced potency, highlighting the importance of halogen substitution in kinase inhibition. In contrast, this compound lacks halogen atoms, suggesting divergent applications .

Indole-Pyrimidine Derivatives

Compounds like N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine (e.g., 3a and 3b) combine indole with pyrimidine moieties, enabling dual targeting of DNA synthesis and receptor tyrosine kinases. These hybrids often exhibit higher polarity compared to this compound, impacting solubility and bioavailability .

Q & A

Q. What are the established synthetic routes for preparing N-(4-methylpentan-2-yl)-1H-indol-5-amine, and what are the critical optimization steps?

The synthesis of substituted indole amines typically involves multi-step processes, including alkylation, condensation, or reductive amination. For example, analogous compounds like 1-(4-methoxybenzyl)-1H-indol-5-amine were synthesized via nucleophilic substitution using methoxybenzyl halides followed by purification via column chromatography . Key optimization steps include controlling reaction temperature to avoid over-alkylation, optimizing stoichiometry of the secondary amine (e.g., 4-methylpentan-2-amine), and using catalysts like Pd/C for hydrogenation where necessary. Purity validation via HPLC (≥98%) is critical .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HR-MS) confirms molecular weight and empirical formula, while NMR (1H and 13C) identifies substituent positions and stereochemistry. For example, aromatic protons in similar indole derivatives show distinct splitting patterns (e.g., doublets at δ 6.36 ppm for indolic protons) . X-ray crystallography can resolve bond angles and torsional strain in the 4-methylpentan-2-yl side chain, as seen in analogous compounds with pyridinyl-thieno scaffolds .

Q. How is the bioactivity of this compound screened in preliminary assays?

Primary screening involves antimicrobial disk diffusion (e.g., against E. coli, S. aureus) and antioxidant assays (DPPH radical scavenging, ferric ion reduction). For instance, indole derivatives substituted with pyridinyl groups showed zone-of-inhibition values of 12–18 mm against Gram-negative bacteria . Dose-response curves (0.1–100 µM) and IC50 calculations are standard for assessing potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

SAR studies focus on modifying the indole core and alkyl side chain. For example, replacing the 4-methylpentan-2-yl group with a benzyl moiety in TNIK inhibitors increased selectivity by 5-fold due to steric hindrance in the kinase ATP-binding pocket . Computational docking (e.g., AutoDock Vina) predicts binding affinities, while in vitro kinase assays validate inhibitory activity (e.g., IC50 < 1 µM for TNIK) .

Q. What mechanistic insights explain the environmental persistence of this compound derivatives, and how can degradation pathways be studied?

Environmental persistence is linked to the compound’s log S (water solubility) and log P (octanol-water partition coefficient). Analogous compounds like 6PPD-quinone, which shares structural motifs, undergo photodegradation via hydroxyl radical attack, monitored via LC-MS/MS . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with QSAR modeling predict half-lives in aquatic systems .

Q. How do contradictory bioactivity results arise in studies of this compound analogs, and how can they be resolved?

Discrepancies often stem from assay conditions (e.g., serum concentration in cell-based assays) or impurities in synthesized batches. For example, a 5% impurity in a pyrrolidinylmethyl-indole analog reduced antimicrobial activity by 30% . Rigorous batch-to-batch reproducibility checks (HPLC, NMR) and standardized protocols (e.g., CLSI guidelines for MIC assays) mitigate variability .

Methodological Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Rodent models (e.g., Sprague-Dawley rats) are used for oral bioavailability and tissue distribution studies. Blood samples analyzed via LC-MS/MS at intervals (0.5–24 h) reveal metabolite profiles. For CNS-targeted analogs, blood-brain barrier penetration is assessed using brain-plasma ratio calculations .

Q. How can computational chemistry predict the toxicological profile of this compound?

Density functional theory (DFT) calculates reactive sites prone to metabolic oxidation (e.g., indolic NH or tertiary amines). Tools like Toxtree assess structural alerts for mutagenicity (e.g., similarity to known aryl amines) . ADMET predictors (e.g., SwissADME) estimate hepatic clearance and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylpentan-2-yl)-1H-indol-5-amine
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N-(4-methylpentan-2-yl)-1H-indol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.